molecular formula C9H5Cl2NO B2934525 5,8-dichloro-1,2-dihydroquinolin-2-one CAS No. 1343820-38-1

5,8-dichloro-1,2-dihydroquinolin-2-one

Cat. No.: B2934525
CAS No.: 1343820-38-1
M. Wt: 214.05
InChI Key: LRBMALNNSRXZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dichloro-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol It is a derivative of quinolin-2-one, characterized by the presence of two chlorine atoms at the 5th and 8th positions of the quinoline ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,8-Dichloroquinolin-2-ol are not fully understood yet. It is known that quinones, a class of compounds to which 5,8-Dichloroquinolin-2-ol belongs, are electron carriers playing a role in photosynthesis . They are also known to interact with various biomolecules such as thiol, amine, and hydroxyl groups .

Cellular Effects

. They can improve general health conditions through their antioxidant activity and are also used in several drugs against cancer . On the other hand, they can also have toxicological effects through their presence as photoproducts from air pollutants .

Molecular Mechanism

The exact molecular mechanism of action of 5,8-Dichloroquinolin-2-ol is not yet known. Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that 5,8-Dichloroquinolin-2-ol may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5,8-Dichloroquinolin-2-ol in laboratory settings. The study of temporal effects, which vary over time, is essential in understanding the behavior of biochemical compounds .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 5,8-Dichloroquinolin-2-ol in animal models. Animal models are often used to understand the dose-effect relationship in therapeutics .

Metabolic Pathways

The specific metabolic pathways that 5,8-Dichloroquinolin-2-ol is involved in are not yet known. Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Subcellular Localization

The subcellular localization of 5,8-Dichloroquinolin-2-ol is not yet known. The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Preparation Methods

The synthesis of 5,8-dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-one derivatives. One common method includes the reaction of quinolin-2-one with chlorine gas in the presence of a suitable catalyst under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield of the final product .

Chemical Reactions Analysis

5,8-dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields trione derivatives, while reduction produces tetrahydroquinolin-2-one derivatives .

Scientific Research Applications

Comparison with Similar Compounds

5,8-dichloro-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,8-dichloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBMALNNSRXZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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